Cas no 168208-79-5 ((E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one)

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is a chlorinated chalcone derivative with potential applications in organic synthesis and pharmaceutical research. Its conjugated enone structure and dichlorophenyl substitution enhance reactivity, making it a valuable intermediate for constructing complex molecules. The compound exhibits strong electrophilic character due to the electron-withdrawing effects of the chlorine substituents, facilitating nucleophilic addition reactions. Its rigid aromatic framework contributes to stability, while the α,β-unsaturated ketone moiety allows for further functionalization via Michael additions or cyclization reactions. This compound may also serve as a precursor in the development of bioactive molecules, given the pharmacological relevance of chalcone scaffolds. Suitable for controlled reactions under anhydrous conditions.
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one structure
168208-79-5 structure
商品名:(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
CAS番号:168208-79-5
MF:C15H10Cl2O
メガワット:277.145302295685
CID:4703042

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
    • (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
    • インチ: 1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
    • InChIKey: NBHJVZRPJLRZIR-RMKNXTFCSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(/C=C/C1C=CC=CC=1)=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • トポロジー分子極性表面積: 17.1

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ25224-10g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25224-25g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
25g
$1944.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194004-2g
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 98%
2g
¥3855 2023-04-15
A2B Chem LLC
AJ25224-100g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
100g
$4037.00 2024-04-20
A2B Chem LLC
AJ25224-1g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25224-5g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25224-50g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
50g
$2855.00 2024-04-20
A2B Chem LLC
AJ25224-2g
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
168208-79-5 95+%
2g
$830.00 2024-04-20

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 関連文献

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-oneに関する追加情報

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one: A Comprehensive Overview

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known by its CAS number 168208-79-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a phenyl group attached to a propenone backbone. The (E) configuration denotes the geometric isomerism of the double bond in the molecule, which plays a crucial role in its chemical properties and biological activity.

The synthesis of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one involves a series of well-established organic reactions. Typically, the compound is synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of aldehydes or ketones with aromatic aldehydes in the presence of a base. This reaction not only forms the propenone backbone but also establishes the stereochemistry of the molecule. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yields.

Recent studies have highlighted the potential of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one as a precursor in drug discovery. Its structure serves as a valuable scaffold for developing bioactive molecules due to its ability to undergo various functional group transformations. For instance, researchers have explored its use in constructing heterocyclic compounds, which are often associated with potent pharmacological activities. The presence of chlorine atoms in the dichlorophenyl group enhances the compound's stability and bioavailability, making it an attractive candidate for medicinal chemistry applications.

In addition to its role in drug discovery, (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has found applications in materials science. Its conjugated system contributes to its optical properties, making it suitable for use in organic electronics and photonics. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electronic properties. The ability to tune the compound's structure through substitution and addition reactions further expands its potential applications in this field.

The biological activity of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been extensively studied. In vitro assays have demonstrated its ability to inhibit certain enzymes and pathways associated with diseases such as cancer and inflammation. For example, studies have shown that derivatives of this compound can modulate kinase activity, suggesting their potential as therapeutic agents. Furthermore, computational modeling has provided insights into the molecular interactions that underpin its bioactivity, paving the way for rational drug design.

The stability and reactivity of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one are influenced by its structural features. The dichlorophenyl group imparts electron-withdrawing effects, which can alter the reactivity of the propenone moiety. This makes the compound susceptible to nucleophilic attacks and electrophilic additions under specific conditions. Recent investigations into its photochemical properties have revealed its potential as a photosensitizer in photodynamic therapy applications.

In conclusion, (E)-1-(2,5-Dichlorophenyl)-3 phen ylprop 2 en 1 one, with its CAS number 168208 79 5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis while offering promising avenues for drug development and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to remain an important focus for scientists and industry professionals alike.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.